Topological Polar Surface Area (TPSA) and Hydrogen-Bond Capacity: 22% Increase Over the Simplest Imidazole-Propanoic Acid Analog
The target compound exhibits a TPSA of 67.15 Ų, representing a 22% increase compared to 55.12 Ų for the unsubstituted parent compound 3-(1H-imidazol-1-yl)propanoic acid . This increase reflects the contribution of the propylamino secondary amine (one additional H-bond donor) and the carboxylic acid group (two H-bond donors total vs. one), as well as four H-bond acceptors (vs. three). The higher TPSA places the target compound closer to the optimal range (60–140 Ų) for oral bioavailability while remaining below the commonly applied 140 Ų ceiling for CNS penetration, offering a balanced profile not achievable with the simpler analog [1].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and hydrogen-bond donor/acceptor count |
|---|---|
| Target Compound Data | TPSA: 67.15 Ų; H_Acceptors: 4; H_Donors: 2 |
| Comparator Or Baseline | 3-(1H-imidazol-1-yl)propanoic acid (CAS 18999-45-6): TPSA: 55.12 Ų; H_Acceptors: 3; H_Donors: 1 |
| Quantified Difference | TPSA: +12.03 Ų (+21.8%); H_Acceptors: +1; H_Donors: +1 |
| Conditions | Computed values from ChemScene vendor datasheets using standardized computational chemistry algorithms; consistent methodology applied to both compounds |
Why This Matters
The differential TPSA and H-bond profile directly impacts membrane permeability predictions and solubility estimations in computational ADME screening, making the target compound distinguishable from the simplest analog in any in silico triage workflow.
- [1] Lipinski CA, et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. Establishes TPSA thresholds and the rule-of-five framework for oral drug-likeness. View Source
